Ruthenium(4+) electronic configuration and properties
Ruthenium(4+) electronic configuration and properties
An In-depth Technical Guide to Ruthenium(4+)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic configuration, physicochemical properties, and experimental characterization of the Ruthenium(4+) ion (Ru⁴⁺). Ruthenium, a member of the platinum group metals, exhibits a wide range of oxidation states, with +2, +3, and +4 being among the most common.[1] The Ru(IV) state is crucial in various catalytic, electronic, and, increasingly, medicinal applications.
Electronic Configuration
The ground state electronic configuration of a neutral Ruthenium (Ru) atom is an exception to the Aufbau principle.[2] Instead of the expected [Kr] 4d⁶ 5s², its configuration is [Kr] 4d⁷ 5s¹ .[2][3][4] This configuration is more stable due to electron-electron interactions and relativistic effects in heavier elements.
The Ruthenium(4+) cation (Ru⁴⁺) is formed by the removal of four electrons from the neutral atom. Electrons are first removed from the outermost shell, the 5s orbital, followed by the 4d orbital. Therefore, one electron is removed from the 5s orbital and three electrons are removed from the 4d orbital.
This process results in the electronic configuration for Ru⁴⁺: [Kr] 4d⁴ .[5]
Physicochemical Properties of Ruthenium and Ru(IV)
Ruthenium is a hard, white metal that is resistant to tarnishing at ambient conditions and is not attacked by acids.[3] Its compounds are noted for their diverse coordination chemistry and catalytic activity.[6] The properties of the Ru(IV) state are often studied within its coordination complexes and oxides.
Quantitative Data Summary
The following tables summarize key quantitative data for Ruthenium.
Table 1: Atomic and Physical Properties of Ruthenium
| Property | Value |
| Atomic Number | 44 |
| Atomic Mass | 101.07 u[7] |
| Density | 12.37 g/cm³ @ 300K[7] |
| Melting Point | 2607 K (2334 °C)[3][4] |
| Boiling Point | 4423 K (4150 °C)[3][4] |
| Atomic Radius | 1.89 Å[7] |
| Covalent Radius | 1.25 Å[7] |
| Ionic Radius (Ru⁴⁺) | 0.68 Å[7] |
| Electronegativity (Pauling) | 2.2[7] |
Table 2: Ionization Energies of Ruthenium
| Ionization Step | Energy (kJ/mol) |
| 1st | 710.2[8] |
| 2nd | 1620[3] |
| 3rd | 2747[3] |
| 4th | ~4342[8] |
Magnetic Properties
Neutral ruthenium metal is typically paramagnetic at room temperature.[3] However, a metastable tetragonal phase has been shown to be ferromagnetic.[9] For the Ru(IV) ion, with its d⁴ electronic configuration, the magnetic properties are highly dependent on the coordination environment (ligand field strength) and crystal structure.
In an octahedral complex, a d⁴ ion can exist in either a high-spin (t₂g³ eg¹) or low-spin (t₂g⁴) state.
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High-spin Ru(IV) would have 4 unpaired electrons.
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Low-spin Ru(IV) would have 2 unpaired electrons.
Many Ru(IV) compounds are paramagnetic, corresponding to the presence of two unpaired electrons, which is consistent with a low-spin octahedral configuration.[10] The magnetic properties of several ternary and quaternary Ru(IV) oxides have been studied using ⁹⁹Ru Mössbauer spectroscopy:
-
SrRuO₃: Exhibits ferromagnetic ordering with a hyperfine magnetic field of 352 kG at 4.2 K.[11]
-
CaRuO₃: Is Curie-Weiss paramagnetic and does not show magnetic ordering even at 4.2 K.[11]
-
BaRuO₃: Shows no long-range antiferromagnetic ordering.[11]
-
Y₂Ru₂O₇: Is magnetically ordered at 4.2 K with a hyperfine field of 126 kG.[11]
Experimental Protocols
The characterization of Ru(IV) compounds involves their synthesis followed by structural, spectroscopic, and magnetic analysis.
Synthesis of Ruthenium(IV) Oxide (RuO₂) Nanoparticles
Ruthenium(IV) oxide is a common and stable compound of Ru(IV).[1] Several methods exist for its synthesis.
Method: Co-precipitation [12][13]
-
Precursor Solution: Prepare an aqueous solution of Ruthenium(III) chloride (RuCl₃·xH₂O).
-
Precipitation: Add a precipitating agent, such as a 1 M ammonia (NH₃) or sodium hydroxide (NaOH) solution, dropwise to the RuCl₃ solution while stirring at a controlled temperature (e.g., 75 °C).[12][13] This will precipitate ruthenium hydroxide.
-
Aging & Washing: The mixture is stirred for a period (e.g., 1-2 hours) to ensure complete reaction.[12] The resulting precipitate is then collected, typically by centrifugation, and washed several times with deionized water to remove impurities.
-
Drying: The washed precipitate is dried in an oven at approximately 100 °C for several hours.[13]
-
Calcination: The dried powder is calcined in a muffle furnace at a high temperature (e.g., 350-800 °C) in an air atmosphere.[13][14] This thermal decomposition step converts the hydroxide to crystalline Ruthenium(IV) oxide (RuO₂).
Structural Characterization: Single-Crystal X-ray Diffraction
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6] For Ru(IV) complexes, it reveals coordination geometry, bond lengths, and bond angles.[10]
General Methodology [6]
-
Crystal Growth: High-quality single crystals of the Ru(IV) compound are required. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a supersaturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For air-sensitive samples, this is done under an inert atmosphere.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined using mathematical models to achieve the best fit between the calculated and observed diffraction patterns.
Magnetic Property Characterization
Method: Gouy Method for Magnetic Susceptibility [3][11]
This method measures the apparent change in the mass of a sample when it is placed in a magnetic field.
-
Apparatus: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet.[11]
-
Sample Preparation: The solid Ru(IV) compound is powdered and packed uniformly into a long cylindrical tube (Gouy tube).
-
Measurement without Field: The sample tube is suspended from the balance so that its bottom end is in the center of the pole gap of the electromagnet, and its mass is recorded (W₁).
-
Measurement with Field: The electromagnet is turned on to a known field strength, and the new mass of the sample is recorded (W₂). A paramagnetic sample will be pulled into the field, resulting in an apparent increase in mass, while a diamagnetic sample will be slightly pushed out.[11]
-
Calculation: The change in mass (ΔW = W₂ - W₁) is used to calculate the gram magnetic susceptibility (χg), which can then be converted to the molar magnetic susceptibility (χM). After correcting for the diamagnetism of the constituent atoms, the effective magnetic moment (μeff) and the number of unpaired electrons can be determined.
Nuclear Property Characterization: ⁹⁹Ru Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei, such as ⁹⁹Ru.[4] It provides information on oxidation state, site symmetry, and magnetic properties.[15]
General Methodology [4]
-
Setup: A basic spectrometer consists of a radioactive source (for ⁹⁹Ru, this is typically ⁹⁹Rh), the sample (absorber), a detector, and a drive to modulate the energy of the emitted gamma rays via the Doppler effect.[4]
-
Measurement: The sample, often cooled to cryogenic temperatures (e.g., 4.2 K) to increase the probability of recoilless emission/absorption, is placed between the source and the detector.[15] The source is moved with a range of velocities, and the gamma ray transmission through the sample is recorded as a function of this velocity.
-
Spectral Analysis: The resulting Mössbauer spectrum is analyzed based on three key hyperfine parameters:
-
Isomer Shift (δ): Relates to the s-electron density at the nucleus and is indicative of the oxidation state and covalency.[9]
-
Quadrupole Splitting (ΔEQ): Occurs when the nucleus is in a non-spherically symmetric electric field gradient, providing information about the local site symmetry.[9]
-
Magnetic Hyperfine Splitting: Occurs in magnetically ordered materials, splitting the nuclear energy levels and resulting in a six-line spectrum, from which the internal magnetic field at the nucleus can be determined.[9]
-
References
- 1. researchgate.net [researchgate.net]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mössbauer Spectroscopy [serc.carleton.edu]
- 5. maheshgandikota.wordpress.com [maheshgandikota.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. niser.ac.in [niser.ac.in]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. purechemistry.org [purechemistry.org]
- 10. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. holmarc.com [holmarc.com]
- 12. Synthesis, Characterization and Shape-Dependent Catalytic CO Oxidation Performance of Ruthenium Oxide Nanomaterials: Influence of Polymer Surfactant [mdpi.com]
- 13. مقاله A simple route to synthesis of ruthenium oxide by Co-precipitation method [civilica.com]
- 14. Frontiers | Green Synthesis and Modification of RuO2 Materials for the Oxygen Evolution Reaction [frontiersin.org]
- 15. 99Ru Mössbauer effect study of ruthenium nitrosyls - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
